molecular formula C9H8O5 B1213049 3,4-Methylenedioxymandelic acid CAS No. 27738-46-1

3,4-Methylenedioxymandelic acid

Cat. No. B1213049
CAS RN: 27738-46-1
M. Wt: 196.16 g/mol
InChI Key: CLUJFRCEPFNVHW-UHFFFAOYSA-N
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Patent
US04190583

Procedure details

If, instead of glyoxylic acid monohydrate, an equivalent amount of 50% strength aqueous glyoxylic acid is employed and the mixture is stirred for 6 hours instead of 3.5 hours, 8.58 g of bis-3,4-methylenedioxyphenylacetic acid are obtained from the toluene phase and 73.4 g of 3,4-methylenedioxymandelic acid, corresponding to a yield of 76.3% of theory, relative to 1,2-methylenedioxybenzene employed, are obtained from the aqueous phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].C(O)(=O)C=O.[CH2:12]1[O:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13]1>C1(C)C=CC=CC=1>[CH2:12]1[O:20][C:15]2[CH:16]=[CH:17][C:18]([CH:3]([OH:4])[C:2]([OH:6])=[O:5])=[CH:19][C:14]=2[O:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 6 hours instead of 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3.5 h
Measurements
Type Value Analysis
AMOUNT: MASS 8.58 g
Name
Type
product
Smiles
C1OC=2C=C(C(C(=O)O)O)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: PERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.